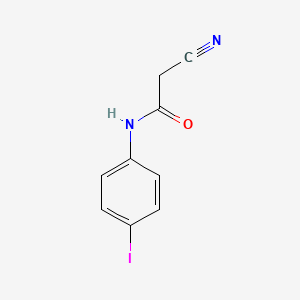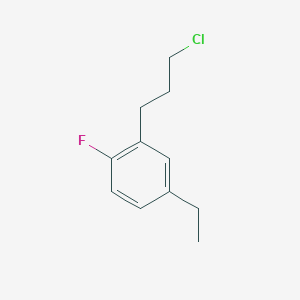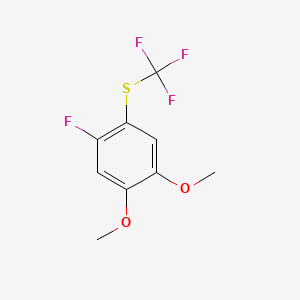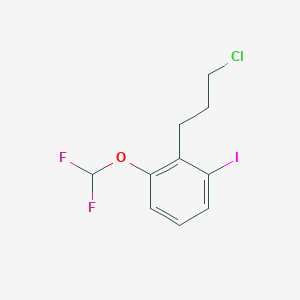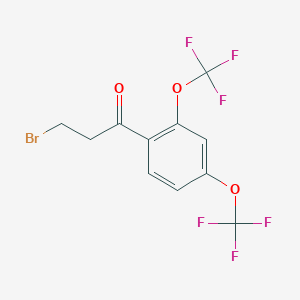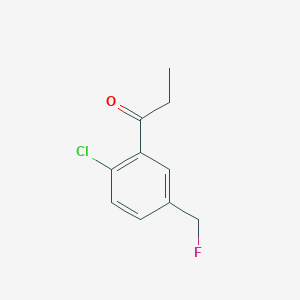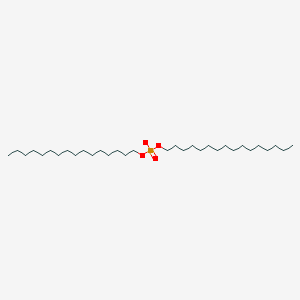![molecular formula C15H12F2N2 B14064002 1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine CAS No. 833474-64-9](/img/structure/B14064002.png)
1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine typically involves the reaction of 2,5-difluorobenzyl chloride with indole-5-amine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-[(2,4-Difluorophenyl)methyl]-1H-indol-5-amine
- 1-[(2,6-Difluorophenyl)methyl]-1H-indol-5-amine
- 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Comparison: 1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine is unique due to the specific positioning of the difluorophenyl group, which influences its binding affinity and selectivity towards biological targets. This structural uniqueness can result in different pharmacological profiles and therapeutic potentials compared to its analogs .
Properties
CAS No. |
833474-64-9 |
|---|---|
Molecular Formula |
C15H12F2N2 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]indol-5-amine |
InChI |
InChI=1S/C15H12F2N2/c16-12-1-3-14(17)11(7-12)9-19-6-5-10-8-13(18)2-4-15(10)19/h1-8H,9,18H2 |
InChI Key |
UWXWPLXZTYYIHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC3=C(C=CC(=C3)F)F)C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
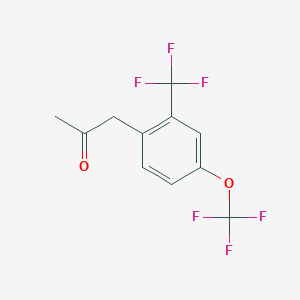
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
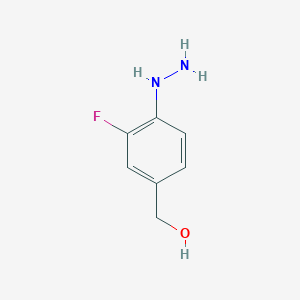
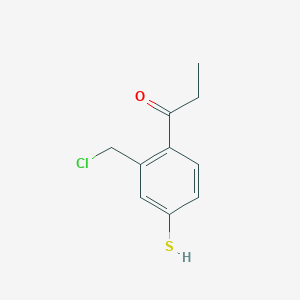
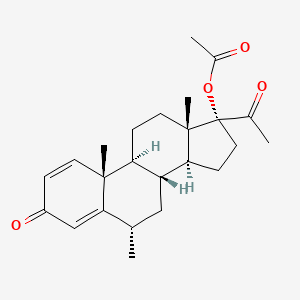
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
